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Compound of Interest

Compound Name: 3-Methoxybenzamide

Cat. No.: B147233

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical, chemical, and
biological properties of 3-Methoxybenzamide. The information is curated for professionals in
research and development, with a focus on data presentation, experimental methodologies,
and the visualization of its biological mechanisms of action.

Core Physical and Chemical Properties

3-Methoxybenzamide, also known as m-anisamide, is a benzamide derivative with a methoxy
group at the 3-position. Its chemical structure and core properties are summarized below.

Table 1: General and Physical Properties of 3-Methoxybenzamide
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Property Value Reference

Molecular Formula CsHsNO2 [1112][3]

Molecular Weight 151.16 g/mol [11[415]

Appearance White to off-white crystalline (2106]
solid/powder

Melting Point 132.5-135.5 °C [41051[7]

Boiling Point 280 °C at 760 mmHg [8]

Flash Point 146.8 °C [8]

pKa (Predicted) 15.81 + 0.50 [8]

Table 2: Solubility of 3-Methoxybenzamide

Solvent Solubility Reference

Water Soluble [718]

Ethanol ~1 mg/mL [2]

DMSO ~30. mg/mL, 100 mg/mL (with 21[9]
sonication)

Dimethylformamide (DMF) ~30 mg/mL [2]

DMSO:PBS (pH 7.2) 1:1 ~0.50 mg/mL [2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 3-Methoxybenzamide

are crucial for its application in research and development. The following protocols are based

on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of 3-Methoxybenzamide from 3-
Methoxybenzoic Acid
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This protocol describes the conversion of 3-methoxybenzoic acid to 3-methoxybenzamide via
an acyl chloride intermediate.

Experimental Workflow

( Step 1: Acyl Chloride Formation )
DMF (catalyst)
[Thionyl Chloride (SOClz))
Step 2: Amidation
SOClz, DMF NH2OH
: (f&-Methoxybenzoyl Chloride) 2 > 3-Methoxybenzamide)
>
@-Methoxybenzoic Acid)
o J
(Aqueous Ammonia (NH4OH))
J

Click to download full resolution via product page

Synthesis of 3-Methoxybenzamide.

Methodology:

¢ Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, suspend 3-methoxybenzoic acid in an excess of thionyl chloride. Add a
catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 2-3
hours, or until the evolution of gas ceases. The reaction progress can be monitored by the
dissolution of the starting material.

o Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl
chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate
the residue with an anhydrous solvent like toluene.
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o Amidation: Dissolve the crude 3-methoxybenzoyl chloride in an inert anhydrous solvent such
as tetrahydrofuran (THF) or dichloromethane. Cool the solution in an ice bath. Slowly add an
excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of 3-
methoxybenzamide will form.

o Work-up: Continue stirring for an additional 30 minutes at room temperature. Collect the solid
product by vacuum filtration and wash it with cold water to remove ammonium chloride. The
crude product can then be dried.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of
solvent is critical for successful purification.

Methodology:

e Solvent Selection: Based on solubility data, a mixed solvent system or a single solvent
where 3-methoxybenzamide has high solubility at elevated temperatures and low solubility
at room temperature should be chosen. A mixture of ethanol and water or isopropanol and
water is often effective for benzamide derivatives.

o Dissolution: In a flask, add the crude 3-methoxybenzamide and a minimal amount of the
hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.

» Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal
and heat for a few minutes.

o Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot
filtration to remove them.

o Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a
mixed solvent system, the less soluble solvent can be added dropwise to the hot solution
until it becomes slightly turbid, then reheated to clarify and allowed to cool. Crystal formation
should occur. The flask can then be placed in an ice bath to maximize crystal yield.

« [solation and Drying: Collect the purified crystals by vacuum filtration, wash with a small
amount of the cold recrystallization solvent, and dry them in a vacuum oven.
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Analytical Methods

High-Performance Liquid Chromatography (HPLC)
Methodology:
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 pum particle size) is suitable.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1%
trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is
commonly used for aromatic compounds. A typical gradient might start with a higher
proportion of the aqueous phase and ramp up the organic phase concentration.

Flow Rate: A flow rate of 1.0 mL/min is standard.

Detection: UV detection at a wavelength where 3-methoxybenzamide has significant
absorbance (e.g., around 230 nm or 270 nm).

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-
methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 pm film thickness) is generally
effective.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Temperature Program: Start with an initial oven temperature of around 100 °C, hold for a few
minutes, then ramp up to a final temperature of 250-280 °C.

Injection: Splitless or split injection depending on the sample concentration.

MS Detector: Electron ionization (El) at 70 eV. Scan a mass range of m/z 40-400.
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o Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane
or ethyl acetate. Derivatization is generally not necessary for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR (in CDCIs): Expected signals include a singlet for the methoxy protons (~3.8 ppm),
multiplets in the aromatic region (around 6.9-7.5 ppm) for the four benzene ring protons, and
two broad singlets for the amide protons.

e 13C NMR (in CDCIs): Expected signals include a peak for the methoxy carbon (~55 ppm),
several peaks in the aromatic region (around 110-160 ppm), and a peak for the carbonyl
carbon (~168 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated
Total Reflectance (ATR) accessory.

o Key Peaks: Expect characteristic peaks for N-H stretching of the primary amide (two bands
in the region of 3100-3500 cm~1), C=0 stretching of the amide (around 1650 cm~1), C-N
stretching, and aromatic C-H and C=C stretching, as well as C-O stretching of the methoxy

group.

Biological Activity and Signaling Pathways

3-Methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-
ribosyltransferase (ADPRTS).[7][9] It also exhibits inhibitory effects on the bacterial cell division
protein FtsZ.[7][9]

PARP Inhibition and DNA Damage Repair

PARP enzymes, particularly PARPL1, play a critical role in the repair of single-strand DNA
breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the
formation of double-strand breaks during DNA replication. In cells with deficient homologous
recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot
be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
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PARP1 Inhibition by 3-Methoxybenzamide.

FtsZ Inhibition and Bacterial Cell Division
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FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It
polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the
divisome and guides septal peptidoglycan synthesis. Inhibition of FtsZ polymerization or
destabilization of the Z-ring disrupts cell division, leading to filamentation and eventual cell

death.
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3-Methoxybenzamide

FtsZ Inhibition by 3-Methoxybenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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